molecular formula C10H18O4 B1345461 Di-tert-butyl oxalate CAS No. 691-64-5

Di-tert-butyl oxalate

Cat. No. B1345461
CAS RN: 691-64-5
M. Wt: 202.25 g/mol
InChI Key: CIYGMWIAXRMHQS-UHFFFAOYSA-N
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Description

Di-tert-butyl oxalate is an ester . It has been used in the preparation of disodium salt of 2-[(dihydroxyphosphinyl) difluoromethyl] propenoic acid .


Molecular Structure Analysis

The molecular formula of Di-tert-butyl oxalate is C10H18O4 . It has a molecular weight of 202.25 . The SMILES string representation is CC©©OC(=O)C(=O)OC©©C .


Physical And Chemical Properties Analysis

Di-tert-butyl oxalate has a molecular weight of 202.25 . It has a density of 1.007g/cm³ . The melting point is 69-72℃ , and the boiling point is 229.3°C at 760 mmHg . The flash point is 90°C .

Safety and Hazards

Di-tert-butyl oxalate can cause skin irritation and serious eye irritation . It is recommended to wear personal protective equipment, avoid dust formation, and avoid breathing vapors, mist, or gas . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a physician .

properties

IUPAC Name

ditert-butyl oxalate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-9(2,3)13-7(11)8(12)14-10(4,5)6/h1-6H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIYGMWIAXRMHQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20219157
Record name Di-tert-butyl oxalate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Di-tert-butyl oxalate

CAS RN

691-64-5
Record name 1,2-Bis(1,1-dimethylethyl) ethanedioate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Record name Di-tert-butyl oxalate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: Why is Di-tert-butyl oxalate solid at room temperature, unlike other simple dialkyl oxalates?

A1: While most simple dialkyl oxalates are liquids at room temperature, Di-tert-butyl oxalate has a melting point of 343 K (70 °C). Research indicates that the presence of multiple C-H···O hydrogen bonds in its crystal structure contributes to this higher melting point. [, ] These interactions create stronger intermolecular forces, requiring more energy to break and transition from solid to liquid. Additionally, Di-tert-butyl oxalate exhibits a diminished entropic contribution (ΔSm) compared to other dialkyl oxalates, further increasing its melting point. []

Q2: Has the crystal structure of Di-tert-butyl oxalate been determined, and how does it compare to other dialkyl oxalates?

A2: Yes, the crystal structure of Di-tert-butyl oxalate has been determined using cryocrystallization techniques. [] This method allows for the crystallization of liquid compounds at low temperatures, enabling structural analysis. Comparing its structure to other dialkyl oxalates, such as diethyl, di-iso-propyl, and di-n-butyl oxalates, reveals a higher number of defined C-H···O interactions in Di-tert-butyl oxalate. [] These interactions are believed to play a key role in its higher melting point compared to its liquid counterparts.

Q3: Can Di-tert-butyl oxalate be used in synthetic reactions?

A3: Yes, Di-tert-butyl oxalate can act as a reagent in organic synthesis. For example, it reacts with hydrazine hydrate and 2-[(methylsulfanyl)methyl]oxirane to produce Di-tert-butyl 1-[2-hydroxy-3-(methylsulfanyl)propyl]hydrazine-1,2-dicarboxylate. [] This demonstrates its utility in forming complex molecules with potential applications in various fields.

Q4: What happens when Di-tert-butyl dicarbonate undergoes oxidative decarboxylation with thianthrene cation radical perchlorate?

A4: Studies have shown that Di-tert-butyl dicarbonate reacts with thianthrene cation radical perchlorate (Th+•ClO4−) in acetonitrile. [] This reaction leads to oxidative decarboxylation, breaking the C-O bond and yielding N-tert-butylacetamide, carbon dioxide, thianthrene-5-oxide, and thianthrene. The oxygen atom in thianthrene-5-oxide originates from Di-tert-butyl dicarbonate, indicating a unique pathway for this product's formation. []

Q5: Are there alternative synthetic routes to obtain erythro-β-fluoroaspartic acid and erythro-β-fluoroasparagine?

A5: Yes, research describes a method to synthesize erythro-β-fluoroaspartic acid and erythro-β-fluoroasparagine using Di-tert-butyl oxalate as a starting material. [] The synthesis involves reacting Di-tert-butyl oxalate with tert-butyl monofluoroacetate, followed by several steps including amination and reduction. This approach provides an alternative to conventional methods and highlights the versatility of Di-tert-butyl oxalate in synthesizing biologically relevant compounds. []

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